REACTION_CXSMILES
|
[CH:1]1[CH:2]=[C:3]2[C:8]3=[C:9]([C:11]([NH:13][C:14](=[O:15])[C:7]3=[CH:6][CH:5]=[CH:4]2)=[O:12])[CH:10]=1.[CH2:16]=[O:17]>CN(C)C=O>[OH:17][CH2:16][N:13]1[C:14](=[O:15])[C:7]2[CH:6]=[CH:5][CH:4]=[C:3]3[C:8]=2[C:9](=[CH:10][CH:1]=[CH:2]3)[C:11]1=[O:12]
|
Name
|
|
Quantity
|
0.15 mol
|
Type
|
reactant
|
Smiles
|
C=1C=C2C=CC=C3C2=C(C1)C(=O)NC3=O
|
Name
|
|
Quantity
|
0.17 mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolve
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from dioxane
|
Type
|
CUSTOM
|
Details
|
This material is dried overnight at 25° (0.1 mm.)
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to yield 26.4 g
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCN1C(C2=CC=CC=3C2=C(C1=O)C=CC3)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |